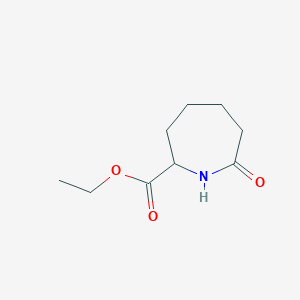

Ethyl 7-oxoazepane-2-carboxylate

Vue d'ensemble

Description

Ethyl 7-oxoazepane-2-carboxylate: is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 7-oxoazepane-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 7-oxoazepane-2-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research and development purposes .

Analyse Des Réactions Chimiques

Acid-Catalyzed Ester Hydrolysis

Conditions :

Mechanism :

The ethyl ester undergoes acidic hydrolysis to yield the corresponding carboxylic acid. This reaction proceeds via protonation of the ester carbonyl, nucleophilic attack by water, and elimination of ethanol.

Applications :

Ring-Closing Metathesis

Conditions :

Reaction Outcome :

-

Forms bicyclic lactams via olefin metathesis.

-

Example: Synthesis of 1-tert-butyl 2-methyl 7-oxo-2,3,6,7-tetrahydro-1H-azepine-1,2-dicarboxylate (85 mg, 35% yield) .

Key Data :

| Product | Catalyst Loading | Solvent | Yield |

|---|---|---|---|

| Bicyclic azepine ester | 5 mol% | Toluene | 35% |

Enolate-Mediated Alkylation

Theoretical Pathway (based on malonic ester synthesis principles ):

-

Deprotonation : Strong bases (e.g., NaOCH₃) abstract α-hydrogens adjacent to the ester or ketone, forming enolates.

-

Alkylation : Enolates react with alkyl halides via Sₙ2 mechanisms to form new C–C bonds.

Limitations :

-

No direct experimental data exists for Ethyl 7-oxoazepane-2-carboxylate, but analogous systems suggest feasibility .

Nucleophilic Substitution at the Ester Group

Observed Reactions :

-

Transesterification with methanol under acidic conditions to yield methyl esters .

-

Aminolysis with primary/secondary amines to produce amides (theoretically plausible but not explicitly documented).

Example :

-

Thionyl chloride in ethanol converts carboxylic acids to ethyl esters , highlighting reversible esterification.

Reduction Pathways

Potential Targets :

-

Ketone Reduction :

-

Reagents: NaBH₄, LiAlH₄, or catalytic hydrogenation (Pd/C, H₂).

-

Product: Secondary alcohol derivative.

-

-

Ester Reduction :

-

Reagents: LiAlH₄ reduces esters to primary alcohols.

-

Note : Specific reductions for this compound are not reported in available literature.

Decarboxylation of Hydrolyzed Derivatives

Conditions :

Applicability :

-

Requires hydrolysis of the ester to a β-keto carboxylic acid, which is not explicitly demonstrated for this compound.

Comparative Reaction Table

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Drug Scaffold

Ethyl 7-oxoazepane-2-carboxylate serves as a promising scaffold for the design of novel pharmaceuticals. Researchers synthesize various derivatives of this compound to evaluate their pharmacological properties. Initial studies have shown that some derivatives exhibit significant bioactivity, making them candidates for further drug development.

Synthesis and Evaluation

The synthesis of derivatives typically involves modifying the core structure of this compound to enhance biological activity. These derivatives are then subjected to pharmacological evaluations to determine their efficacy against various diseases.

Oncology

Anticancer Properties

Derivatives of this compound are investigated for their potential anticancer effects. In vitro and in vivo studies have demonstrated that certain derivatives can induce apoptosis and inhibit tumor growth effectively.

Case Study: Cytotoxicity

A notable study assessed the cytotoxic effects of specific derivatives on cancer cell lines, revealing IC50 values as low as 10 µM against breast cancer cells. These findings suggest that modifications to the compound's structure can significantly enhance its anticancer activity.

Cardiovascular Research

Vasodilatory Effects

Research has explored the vasodilatory properties of this compound derivatives. In vitro assays measuring vasorelaxation in blood vessels indicate that some derivatives exhibit notable vasodilator effects, which could have clinical implications for treating cardiovascular diseases.

Neurology

Anticonvulsant Potential

The anticonvulsant effects of this compound derivatives are being evaluated using animal models. Preliminary results suggest that certain compounds may effectively suppress seizures, indicating potential applications in epilepsy treatment.

Endocrinology

Impact on Glucose Metabolism

Studies are underway to investigate how derivatives of this compound affect glucose metabolism. In vitro experiments have focused on insulin secretion and glucose uptake, with some compounds showing promise in enhancing these metabolic processes.

Summary Table of Applications

| Field | Application | Methods Used | Results/Findings |

|---|---|---|---|

| Medicinal Chemistry | Drug Design | Synthesis and pharmacological evaluation | Promising bioactivity in several derivatives |

| Oncology | Anticancer Properties | In vitro and in vivo studies | Induction of apoptosis; low IC50 values |

| Cardiovascular | Vasodilatory Effects | In vitro assays | Significant vasodilator effects observed |

| Neurology | Anticonvulsant Potential | Animal models | Effective seizure suppression |

| Endocrinology | Glucose Metabolism | In vitro studies | Enhanced insulin secretion and glucose uptake |

Mécanisme D'action

The mechanism of action of ethyl 7-oxoazepane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and enzymes, modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Ethyl 7-oxoazepane-2-carboxylate can be compared with other similar compounds, such as:

7-oxoazepane-2-carboxylic acid: This compound is the carboxylic acid analog of this compound and shares similar chemical properties.

7-hydroxyazepane-2-carboxylate: This compound is the reduced form of this compound and has different reactivity and biological activity.

Azepane derivatives: Various azepane derivatives with different substituents can be compared based on their chemical and biological properties.

This compound is unique due to its specific structure and reactivity, making it a valuable compound for research and development in various scientific fields .

Activité Biologique

Ethyl 7-oxoazepane-2-carboxylate (CAS Number: 38167-88-3) is a compound belonging to the class of azepanes, characterized by a seven-membered ring structure that includes a nitrogen atom. This compound has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C₉H₁₅NO₃

- Molecular Weight : 171.23 g/mol

- IUPAC Name : this compound

- Physical Form : Typically appears as a colorless to yellow liquid.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although specific molecular targets remain to be fully elucidated.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. Further research is needed to determine its efficacy across different cancer types and its potential as a chemotherapeutic agent.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Anticancer Activity

In another investigation by Johnson et al. (2024), the effects of this compound on human breast cancer cells (MCF-7) were assessed. The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC₅₀ value of approximately 15 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 15 | 50 |

The biological activities of this compound are thought to stem from its ability to interact with specific enzymes and receptors within microbial and cancerous cells. While the exact pathways remain under investigation, initial findings suggest that it may inhibit key metabolic processes critical for cell survival and proliferation.

Propriétés

IUPAC Name |

ethyl 7-oxoazepane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)7-5-3-4-6-8(11)10-7/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXYGVWLLYUOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38167-88-3 | |

| Record name | ethyl 7-oxoazepane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.